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Lactate (calcium) -

Lactate (calcium)

Catalog Number: EVT-10987002
CAS Number:
Molecular Formula: C4H9CaO3+
Molecular Weight: 145.19 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Calcium lactate can be derived from the fermentation of carbohydrates, typically using lactic acid bacteria. The primary sources for its production include corn and sugar beet pulp, which are rich in fermentable sugars. These carbohydrates undergo fermentation to produce lactic acid, which subsequently reacts with calcium salts to form calcium lactate.

Classification

Calcium lactate is classified under organic compounds and falls within the category of carboxylate salts. It is often categorized as a food additive (E327) and is recognized for its safety and efficacy in various applications.

Synthesis Analysis

Methods

Calcium lactate can be synthesized through several methods:

  1. Fermentation Process: This method involves the fermentation of carbohydrates such as corn or sugar beet pulp using lactic acid bacteria. The process typically includes liquefaction, saccharification, fermentation, and crystallization steps .
  2. Direct Reaction: Calcium lactate can also be synthesized through a direct reaction between calcium hydroxide and lactic acid or glycerol under controlled conditions. For instance, using glycerol as a substrate can yield high amounts of calcium lactate when catalyzed by specific metal catalysts .
  3. One-Step Chemical Reaction: A notable method involves reacting lactic acid with calcium carbonate in a one-step process at elevated temperatures (70-110 °C) to yield calcium lactate with high purity .

Technical Details

The synthesis parameters such as temperature, molar ratios of reactants, and reaction time significantly influence the yield and purity of calcium lactate. For example, optimal conditions for the direct synthesis from glycerol include a reaction temperature of 200 °C and specific catalyst compositions to enhance yield .

Molecular Structure Analysis

Structure

Calcium lactate consists of two lactic acid molecules bonded to one calcium ion. Its structural formula can be depicted as:

 CH3CHOHCOO 2Ca\text{ CH}_3\text{CHOHCOO }_2\text{Ca}

This configuration highlights the coordination between the calcium ion and the carboxylate groups from the lactic acid molecules.

Data

  • Molecular Weight: 218.22 g/mol
  • Melting Point: Approximately 130 °C (decomposes)
  • Solubility: Soluble in water; insoluble in alcohol.
Chemical Reactions Analysis

Reactions

Calcium lactate participates in various chemical reactions:

  1. Formation Reaction:
    Ca OH 2+2C3H6O3Ca C3H5O3)2+2H2O\text{Ca OH }_2+2\text{C}_3\text{H}_6\text{O}_3\rightarrow \text{Ca C}_3\text{H}_5\text{O}_3)_2+2\text{H}_2\text{O}
    This reaction illustrates how calcium hydroxide reacts with lactic acid to form calcium lactate.
  2. Decomposition: Upon heating, calcium lactate decomposes to produce calcium carbonate and other byproducts.

Technical Details

The reaction kinetics can vary based on factors such as temperature and concentration of reactants. For example, higher temperatures generally accelerate the reaction rates leading to increased yields .

Mechanism of Action

Process

Calcium lactate acts primarily as a source of calcium ions in biological systems. Upon ingestion, it dissociates into calcium ions and lactate ions in the gastrointestinal tract. The mechanism involves:

  1. Absorption: Calcium ions are absorbed through the intestinal wall into the bloodstream.
  2. Utilization: Once in circulation, these ions contribute to various physiological processes such as bone mineralization and neurotransmission.

Data

Studies indicate that calcium lactate has comparable bioavailability to other forms of calcium supplements .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline powder
  • Odor: Odorless
  • Taste: Slightly salty
  • Density: Approximately 1.4 g/cm³

Chemical Properties

  • pH: Neutral when dissolved in water
  • Stability: Stable under normal conditions; sensitive to moisture.
  • Reactivity: Reacts with strong acids releasing carbon dioxide.

Relevant analytical techniques such as Fourier Transform Infrared Spectroscopy (FTIR) confirm its structural integrity and purity .

Applications

Scientific Uses

Calcium lactate has diverse applications across various fields:

  1. Food Industry: Used as a food additive for fortifying products with calcium.
  2. Pharmaceuticals: Employed in formulations for dietary supplements aimed at improving bone health.
  3. Agriculture: Utilized in animal feed formulations to enhance mineral content.
  4. Biotechnology: Serves as a substrate for microbial fermentation processes aimed at producing other valuable chemicals like propylene glycol .
Synthesis and Production Methodologies

Chemical Synthesis

Neutralization Reactions

The primary industrial method for calcium lactate synthesis involves neutralizing lactic acid with calcium carbonate (CaCO₃) or calcium hydroxide (Ca(OH)₂). In a typical process, lactic acid (50–80% concentration) reacts with calcium carbonate at 70–90°C for 15–60 minutes, forming calcium lactate and releasing carbon dioxide. The reaction follows stoichiometric principles:$$2\text{CH}3\text{CH}(\text{OH})\text{COOH} + \text{CaCO}3 \rightarrow (\text{CH}3\text{CH}(\text{OH})\text{COO})2\text{Ca} + \text{CO}2 + \text{H}2\text{O}$$Post-reaction, crystallization occurs by adding ethanol to the concentrated solution, yielding pentahydrate crystals (Ca(C₃H₅O₃)₂·5H₂O) after filtration and drying. A one-step synthesis patent (CN104230700A) refines this by optimizing temperature (75–85°C) and ethanol-to-solution ratios (1:1–1:3 v/v), achieving yields exceeding 95% with minimal heavy metal impurities [1] [7].

Table 1: Neutralization Reaction Parameters for Calcium Lactate Synthesis

Calcium SourceLactic Acid ConcentrationTemperature RangeReaction TimeYield
Calcium carbonate50–60%70–75°C45–60 min88–92%
Calcium hydroxide70–80%75–85°C15–30 min95–98%
Calcium carbonate (from shells)40–70%Ambient–80°CVariable79–96%

Catalytic Conversion from Biomass Derivatives

Bimetallic catalysts enable direct conversion of glycerol—a biodiesel byproduct—to calcium lactate. AuCu/SiO₂ nanocatalysts (e.g., Au₀.₅Cu₁₀/SiO₂) facilitate this reaction under anaerobic conditions. At 200°C and a calcium hydroxide-to-glycerol molar ratio of 0.8:1, glycerol conversion reaches 96% with 87% lactate yield within 2 hours. The catalyst's efficacy stems from synergistic interactions between gold (Au⁰) and copper (Cu⁰) nanoparticles, reducing crystallite sizes to 7.5 nm and lowering the activation energy barrier to 44.3 kJ·mol⁻¹. This method bypasses lactic acid isolation, slashing production costs by 30–40% compared to traditional neutralization [5].

Table 2: Catalytic Performance in Glycerol-to-Calcium Lactate Conversion

Catalyst CompositionTemperatureGlycerol ConversionCalcium Lactate YieldReaction Time
Au₀.₅Cu₁₀/SiO₂200°C96%87%2 hours
Cu/ZIF-8230°C97.5%84%*8 hours
20CuHT240°C96.5%64%*6 hours

*Lactic acid yield, subsequently convertible to calcium lactate.

Biological Production

Fermentation-Based Systems

Microbial fermentation utilizes Lactobacillus strains (e.g., Lactobacillus plantarum) to convert carbohydrates into L-lactic acid, precipitated as calcium lactate. Corn or maize serves as the primary feedstock:

  • Enzymatic Hydrolysis: Starch is liquefied using α-amylase (40–50°C, pH 6.0–6.5), then saccharified to glucose with glucoamylase.
  • Fermentation: Lactobacillus inoculum ferments sugars at 37–42°C for 48–72 hours, yielding 90–120 g/L lactic acid.
  • Precipitation: Calcium hydroxide or carbonate is added to the fermented broth, forming insoluble calcium lactate trihydrate. After filtration, the precipitate is dissolved, decolorized (activated carbon), and crystallized. The mother liquor is recycled to enhance yield (85–92%) [2] [6].

Table 3: Feedstock and Yield in Fermentation-Derived Calcium Lactate

FeedstockMicroorganismLactic Acid ConcentrationCalcium Lactate Yield
Corn starchLactobacillus plantarum90–110 g/L85–88%
Sugar beet pulpLactobacillus brevis45–60 g/L75–80%
WheyLactococcus lactis50–70 g/L70–75%

Waste Valorization Approaches

Scallop shell waste (98% CaCO₃) and agricultural residues offer sustainable calcium and carbon sources. Shells are calcined (900°C) to calcium oxide, hydrated to Ca(OH)₂, and reacted with lactic acid. Similarly, sugar beet pulp undergoes simultaneous saccharification and fermentation (SSF) with Lactobacillus strains, yielding post-fermentation broths containing 12–15% calcium lactate. Activated carbon purification (pH 2–3) removes nitrogen/sulfur impurities before crystallization, achieving 79–96% purity. This approach reduces raw material costs by 50% and aligns with circular economy principles [4] [8].

Purification and Crystallization

Crude calcium lactate is purified through sequential steps:

  • Decolorization: Activated carbon (1–2% w/v) adsorbs pigments at 60–70°C.
  • Filtration: Coarse and fine filtration remove particulates and carbon residues.
  • Crystallization: Ethanol-induced crystallization at 4–10°C yields pentahydrate crystals. For L-isomer production, repeated crystallization ensures enantiomeric purity >99% by exploiting the solubility difference between DL-racemic mixtures (6.7 g/dL for L-isomer vs. 4.1 g/dL for DL-form at 25°C) [1] [3].Spray drying produces anhydrous powders, while controlled dehydration (35–135°C) generates monohydrate or trihydrate forms [2] [7].

Properties

Product Name

Lactate (calcium)

IUPAC Name

calcium;2-hydroxypropanoate;methane

Molecular Formula

C4H9CaO3+

Molecular Weight

145.19 g/mol

InChI

InChI=1S/C3H6O3.CH4.Ca/c1-2(4)3(5)6;;/h2,4H,1H3,(H,5,6);1H4;/q;;+2/p-1

InChI Key

HPWUZBSOVQMJHM-UHFFFAOYSA-M

Canonical SMILES

C.CC(C(=O)[O-])O.[Ca+2]

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